![molecular formula C21H35ClSiSn B14338140 {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane CAS No. 108307-31-9](/img/structure/B14338140.png)
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: is a complex organometallic compound with the molecular formula C21H38ClSiSn and a molecular weight of 472.766 g/mol . This compound is notable for its unique combination of tin (Sn) and silicon (Si) atoms within its structure, which imparts distinctive chemical properties and reactivity.
準備方法
The synthesis of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane typically involves the reaction of dicyclohexyltin chloride with (dimethyl)phenylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
化学反応の分析
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides of tin and silicon.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new organometallic compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and tin oxides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism of action of {[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane involves its ability to form stable complexes with other molecules. The tin and silicon atoms in the compound can coordinate with various ligands, leading to the formation of new chemical species. These interactions can affect the compound’s reactivity and stability, making it useful in a variety of applications .
類似化合物との比較
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane: can be compared with other organometallic compounds such as:
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylgermane: Similar in structure but contains germanium instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylplumbane: Contains lead instead of silicon.
{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylstannane: Contains an additional tin atom instead of silicon.
The uniqueness of This compound lies in its combination of tin and silicon, which imparts distinctive chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
108307-31-9 |
|---|---|
分子式 |
C21H35ClSiSn |
分子量 |
469.7 g/mol |
IUPAC名 |
[chloro(dicyclohexyl)stannyl]methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H13Si.2C6H11.ClH.Sn/c1-10(2,3)9-7-5-4-6-8-9;2*1-2-4-6-5-3-1;;/h4-8H,1H2,2-3H3;2*1H,2-6H2;1H;/q;;;;+1/p-1 |
InChIキー |
MTWLZAUZASGWBA-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C[Sn](C1CCCCC1)(C2CCCCC2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


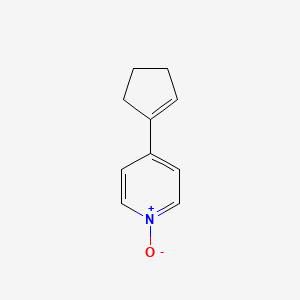
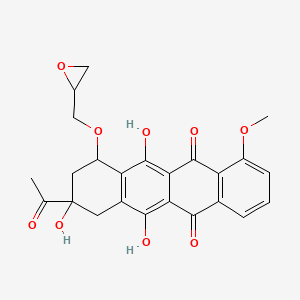
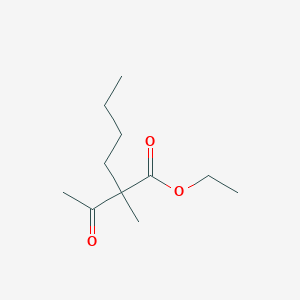
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
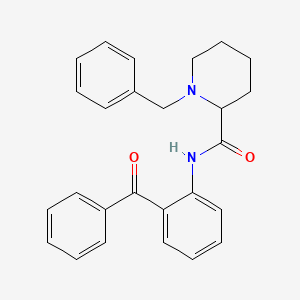
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
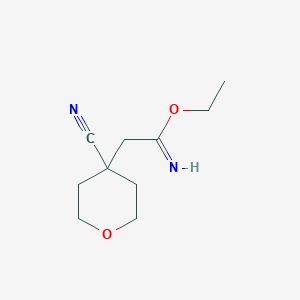

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride](/img/structure/B14338147.png)

